(3S)-1-cyano-N-[1-[4-(pent-4-ynylcarbamoyl)phenyl]imidazol-4-yl]pyrrolidine-3-carboxamide
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Overview
Description
GK13S is a potent and selective inhibitor of the deubiquitinase enzyme UCHL1. This compound has gained significant attention in the field of chemical biology due to its ability to modulate protein homeostasis by inhibiting the activity of UCHL1, which plays a crucial role in various cellular processes, including neurodegeneration and cancer metastasis .
Preparation Methods
. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure of GK13S is formed by reacting specific starting materials under controlled conditions to introduce the desired functional groups.
Introduction of the alkyne group: An alkyne group is introduced into the core structure through a series of reactions, enabling the compound to participate in CuAAc reactions.
Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods to confirm its structure and purity.
Chemical Reactions Analysis
GK13S undergoes several types of chemical reactions, including:
Covalent inhibition: GK13S covalently binds to the catalytic cysteine residue of UCHL1, forming a stable complex that inhibits the enzyme’s activity.
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): The alkyne group in GK13S allows it to undergo CuAAc reactions with azide-containing molecules, forming triazole linkages.
Reduction and oxidation: GK13S can participate in reduction and oxidation reactions under specific conditions, leading to the formation of various products depending on the reagents and conditions used.
Scientific Research Applications
GK13S has a wide range of scientific research applications, including:
Chemical biology: GK13S is used as a chemical probe to study the function of UCHL1 and other deubiquitinases in cellular processes.
Neurodegeneration research: GK13S is employed to investigate the role of UCHL1 in neurodegenerative diseases, such as Parkinson’s disease and Alzheimer’s disease.
Cancer research: GK13S is utilized to study the involvement of UCHL1 in cancer metastasis and to develop potential therapeutic strategies targeting UCHL1.
Drug discovery: GK13S serves as a lead compound for the development of new inhibitors targeting deubiquitinases and other enzymes involved in protein homeostasis.
Mechanism of Action
GK13S exerts its effects by covalently binding to the catalytic cysteine residue of UCHL1, forming a stable complex that inhibits the enzyme’s activity. This inhibition disrupts the deubiquitination process, leading to the accumulation of ubiquitinated proteins and affecting various cellular pathways . The molecular targets and pathways involved include:
Comparison with Similar Compounds
GK13S is unique compared to other similar compounds due to its high specificity and potency for UCHL1. Some similar compounds include:
GK16S: Another inhibitor of UCHL1, but with different stereoselectivity and potency compared to GK13S.
Cyanamides: A class of compounds that also inhibit deubiquitinases but may show cross-reactivity with other enzymes.
N-cyanopiperazines: Compounds with similar structures but varying degrees of specificity and potency for different deubiquitinases.
GK13S stands out due to its exceptional specificity for UCHL1 and its ability to engage effectively with the target enzyme in cells .
Properties
Molecular Formula |
C21H22N6O2 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
(3S)-1-cyano-N-[1-[4-(pent-4-ynylcarbamoyl)phenyl]imidazol-4-yl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H22N6O2/c1-2-3-4-10-23-20(28)16-5-7-18(8-6-16)27-13-19(24-15-27)25-21(29)17-9-11-26(12-17)14-22/h1,5-8,13,15,17H,3-4,9-12H2,(H,23,28)(H,25,29)/t17-/m0/s1 |
InChI Key |
LSHAYFDZIOIKII-KRWDZBQOSA-N |
Isomeric SMILES |
C#CCCCNC(=O)C1=CC=C(C=C1)N2C=C(N=C2)NC(=O)[C@H]3CCN(C3)C#N |
Canonical SMILES |
C#CCCCNC(=O)C1=CC=C(C=C1)N2C=C(N=C2)NC(=O)C3CCN(C3)C#N |
Origin of Product |
United States |
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